An In-depth Technical Guide to 6-Bromo-4-nitro-1H-indazole: Physicochemical Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 6-Bromo-4-nitro-1H-indazole: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-nitro-1H-indazole is a substituted indazole that serves as a key building block in the synthesis of a variety of biologically active molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds developed as kinase inhibitors for therapeutic applications, particularly in oncology.[1][2][3] The strategic placement of the bromo and nitro functional groups on the indazole core provides versatile handles for further chemical modifications, making it a valuable intermediate in drug discovery and development.[1] This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthetic protocols, and potential biological relevance of 6-Bromo-4-nitro-1H-indazole.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [4][5] |
| Molecular Weight | 242.03 g/mol | [4][5] |
| CAS Number | 885518-46-7 | [4][6] |
| Appearance | Powder, solid | [7] |
| Melting Point | Not available (related compound 6-Bromo-1H-indazole: 180-186 °C) | [8] |
| Boiling Point | Not available | |
| Solubility | Generally soluble in organic solvents such as DMSO, DMF, and methanol.[1] | |
| pKa | Not available | |
| LogP (calculated) | Not available (related isomer 6-bromo-5-nitro-1H-indazole: 2.1) |
Synthesis of 6-Bromo-4-nitro-1H-indazole
The primary synthetic route to 6-Bromo-4-nitro-1H-indazole is through the regioselective nitration of 6-bromo-1H-indazole. The following protocol is a common method used for this transformation.
Experimental Protocol: Nitration of 6-bromo-1H-indazole
Objective: To synthesize 6-Bromo-4-nitro-1H-indazole via electrophilic nitration.
Materials:
-
6-bromo-1-methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
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Crushed Ice
-
Water
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Ethanol (for recrystallization, if necessary)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Dropping funnel
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Vacuum filtration apparatus (Büchner funnel, filter flask)
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Filter paper
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-1-methyl-1H-indazole in a minimal amount of concentrated sulfuric acid. The dissolution should be performed in an ice bath to control the temperature.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be pre-cooled to 0-5 °C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 6-bromo-1-methyl-1H-indazole from the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Precipitation and Filtration: A precipitate of 6-Bromo-4-nitro-1H-indazole should form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper. A final wash with a small amount of cold ethanol can also be performed.
-
Drying: Dry the purified product under vacuum to obtain 6-bromo-1-methyl-4-nitro-1H-indazole as a pale yellow solid.[9]
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.[9]
Analytical Characterization
The structural confirmation and purity assessment of 6-Bromo-4-nitro-1H-indazole and its derivatives are typically performed using standard analytical techniques.
Experimental Protocols for Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a mass spectrometer (e.g., ESI-TOF or Quadrupole) via direct infusion or coupled with a liquid chromatography system.
-
Analysis: Determine the molecular weight by observing the molecular ion peak and confirm the presence of bromine by the characteristic isotopic pattern.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
-
Instrumentation: Use an HPLC system with a suitable column (e.g., C18) and a UV detector.
-
Analysis: Develop a suitable gradient or isocratic method to separate the main compound from any impurities and determine the purity by calculating the area percentage of the peaks.
-
Biological Activity and Signaling Pathways
While direct biological data for 6-Bromo-4-nitro-1H-indazole is limited, the indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2][3] Derivatives of 6-bromo-1H-indazole have shown significant activity as inhibitors of various protein kinases implicated in cancer, such as Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]
The 4-nitro group in 6-Bromo-4-nitro-1H-indazole can be readily reduced to a 4-amino group, providing a key site for further functionalization to interact with the active site of target kinases.[9] The 6-bromo position offers another site for modification, often through cross-coupling reactions, to explore different regions of the kinase binding pocket.
Potential Signaling Pathway Involvement: PLK4
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and is a key regulator of the cell cycle. Overexpression of PLK4 is observed in several types of cancer, making it an attractive target for anti-cancer drug development.[11] Indazole-based compounds have been identified as potent inhibitors of PLK4.
Conclusion
6-Bromo-4-nitro-1H-indazole is a strategically important synthetic intermediate with significant potential in the field of medicinal chemistry. Its versatile structure allows for the generation of diverse libraries of compounds for drug discovery, particularly in the area of kinase inhibition for cancer therapy. This technical guide provides a foundational understanding of its physicochemical properties, a reliable synthetic protocol, and insights into its potential biological applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the direct biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole Derivatives [bldpharm.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. SDS of 6-Bromo-4-fluoro-1H-indazole, Safety Data Sheets, CAS 885520-23-0 - chemBlink [ww.chemblink.com]
- 6. guidechem.com [guidechem.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
